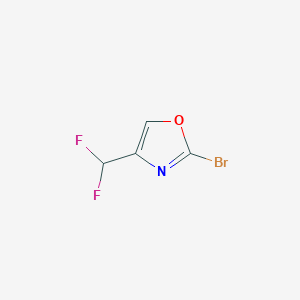

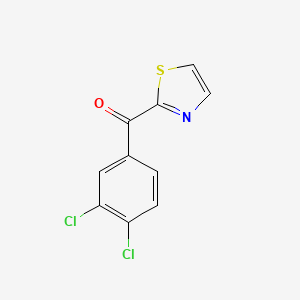

![molecular formula C26H24FN3O B3000604 1-(2,5-dimethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847395-26-0](/img/structure/B3000604.png)

1-(2,5-dimethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole and its derivatives is a topic of significant interest due to their potential pharmacological applications. In the provided papers, various synthetic methods and structure-activity relationships (SAR) are explored. For instance, the synthesis of 1-benzylbenzimidazole derivatives with different side chains demonstrated that the length and structure of the side chain significantly affect the binding affinity to thromboxane A2/prostaglandin H2 receptors, with 3,3-dimethylbutanoic acid side chains showing the highest potency . Another study utilized a catalyst-free aza-Diels-Alder reaction to create tetrahydroimidazo[1,2-a]pyridine derivatives, highlighting the influence of substituents on insecticidal activities . Additionally, novel polyimides containing pyridine moieties were synthesized through a two-stage process involving ring-opening polycondensation and thermal or chemical imidization .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives plays a crucial role in their biological activity. For example, the introduction of a fluoro group at specific positions on the benzimidazole ring system was found to increase insecticidal activity . The crystal structures of three 2-(pyridin-2-yl)-1H-benzimidazole derivatives were analyzed, revealing a consistent chain hydrogen-bond

Applications De Recherche Scientifique

Novel Benzylated Derivatives as Potential Anti-Alzheimer's Agents

- Research Context : A series of N-benzylated derivatives, similar in structure to the compound , were synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, a major drug for Alzheimer's management (Gupta et al., 2020).

Regioselective N–Alkylation of Imidazo[4,5–b]pyridine Oxide Derivatives

- Research Context : Studies on the regioselectivities of N-alkylations of imidazo[4,5–b]pyridines, similar in structure to the compound , revealed potential applications in the synthesis of complex molecular structures (Göker & Özden, 2019).

Optimization of Benzimidazole Carboxamide Poly(ADP-ribose) Polymerase Inhibitors

- Research Context : A series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide inhibitors, including the compound , were developed with significant potency against the PARP-1 enzyme, suggesting potential in cancer therapy (Penning et al., 2010).

Synthesis of Anticonvulsant and Antidepressant Pyrido[2,3-d]pyrimidine Derivatives

- Research Context : Pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with the compound , were synthesized and showed significant anticonvulsant and antidepressant activities (Zhang et al., 2016).

Nucleophilic Substitution in Quaternary Salts of NN'-Linked Biazoles

- Research Context : Research on N,N′-linked biazoles and quaternized 1-(N-azolyl) pyridinium ions, related to the compound , explored nucleophilic attack and subsequent elimination reactions, contributing to the understanding of chemical transformations in similar compounds (Castellanos et al., 1985).

Fluorescent Probes for Real-Time Monitoring of Carbon Dioxide

- Research Context : Novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, related to the compound , were developed for the quantitative detection of low levels of carbon dioxide, indicating potential applications in environmental monitoring and medical diagnostics (Wang et al., 2015).

Propriétés

IUPAC Name |

1-(2,5-dimethylphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O/c1-17-7-8-18(2)24(13-17)29-16-20(14-25(29)31)26-28-22-5-3-4-6-23(22)30(26)15-19-9-11-21(27)12-10-19/h3-13,20H,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOAUFLKXNKLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

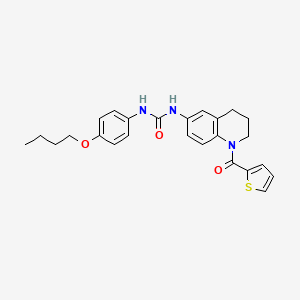

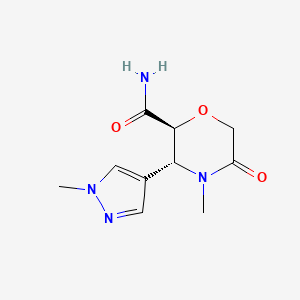

![2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B3000522.png)

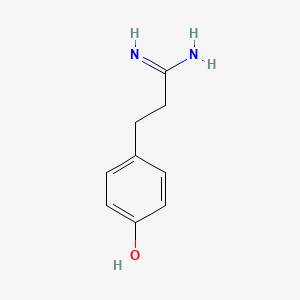

![N'-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B3000525.png)

![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide](/img/structure/B3000528.png)

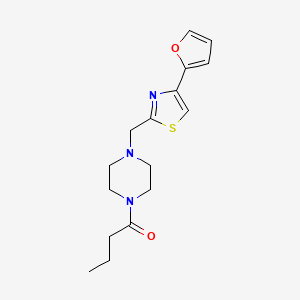

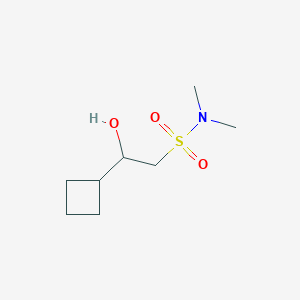

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B3000531.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B3000537.png)

![5-((2-chloro-6-fluorobenzyl)thio)-2-ethyl-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3000542.png)

![(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid](/img/structure/B3000543.png)